molecular formula C14H14N2O3S B2660810 3-(furan-2-yl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole CAS No. 799782-13-1

3-(furan-2-yl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole

Cat. No. B2660810
CAS RN: 799782-13-1
M. Wt: 290.34
InChI Key: VMKAARREXFTFTD-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound with potential applications in scientific research. It belongs to the class of pyrazoles, which have been extensively studied due to their diverse biological activities.

Mechanism Of Action

The exact mechanism of action of 3-(furan-2-yl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
3-(furan-2-yl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. It has also been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-(furan-2-yl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole in lab experiments is its potential as a lead compound for the development of new anticancer and anti-inflammatory agents. However, one of the limitations is the lack of information on its pharmacokinetic and pharmacodynamic properties, which may affect its efficacy and safety in vivo.

Future Directions

There are several future directions for the research on 3-(furan-2-yl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole. One of the directions is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and diabetes. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, the development of new analogs and derivatives of the compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
In conclusion, 3-(furan-2-yl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole is a promising compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of 3-(furan-2-yl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole has been reported in the literature. One of the methods involves the reaction of furan-2-carboxaldehyde, methylsulfonylacetone, and phenylhydrazine in the presence of a catalytic amount of p-TSA (p-toluenesulfonic acid) in ethanol. The yield of the product was reported to be 68%.

Scientific Research Applications

3-(furan-2-yl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole has potential applications in scientific research. It has been reported to exhibit anticancer, antitubercular, and anti-inflammatory activities. It has also been studied for its potential as an anti-diabetic agent. The compound has been evaluated for its cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results.

properties

IUPAC Name

5-(furan-2-yl)-2-methylsulfonyl-3-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-20(17,18)16-13(11-6-3-2-4-7-11)10-12(15-16)14-8-5-9-19-14/h2-9,13H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKAARREXFTFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(furan-2-yl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole

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